molecular formula C13H14ClN B13484014 1H,2H,3H,4H-benzo[h]quinoline hydrochloride

1H,2H,3H,4H-benzo[h]quinoline hydrochloride

Cat. No.: B13484014
M. Wt: 219.71 g/mol
InChI Key: PLYAYIKADXDZCX-UHFFFAOYSA-N
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Description

1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a high-purity chemical compound supplied for non-human life science research. This tetrahydrobenzoquinoline derivative is part of the important quinoline class, a structure found in many pharmaceuticals and natural products and utilized as a template for synthesizing various drugs . The benzoquinoline scaffold is recognized for its role in medicinal chemistry as a precursor for constructing heterocyclic compounds with a wide spectrum of biological activities, including potential antioxidant properties . Research into similar planar polyaromatic ligands suggests these compounds can act as antioxidants by reacting with reactive oxygen species (ROS) through hydrogen atom or single electron transfer, which may help protect cellular components from free radical damage . The parent structure of this compound is characterized by a molecular formula of C13H13NO for the free base and a molecular weight of 199.25 g/mol . It typically presents as a powder and is stored at room temperature . As a building block in pharmaceutical R&D, this hydrochloride salt offers enhanced solubility and stability for experimental applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12;/h1-2,4,6-8,14H,3,5,9H2;1H

InChI Key

PLYAYIKADXDZCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)NC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H,2H,3H,4H-benzo[h]quinoline derivatives generally involves the construction of the benzo[h]quinoline core through cyclization reactions, followed by salt formation. The key challenge is the formation of the fused quinoline ring system with the appropriate substitution pattern.

One-Pot Chemoselective Synthesis of Benzo[h]quinolines

A notable modern approach is the one-pot chemoselective synthesis of functionalized benzo[h]quinolines, which can be adapted for this compound preparation. This method involves:

  • Starting from 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles as precursors.
  • Reaction with 2-cyanomethylbenzonitrile under basic conditions (e.g., NaNH2 in DMF).
  • Heating under controlled temperatures (e.g., 70–100 °C) for extended times or microwave irradiation to promote sequential intermolecular and intramolecular C–C and C–N bond formation.
  • Work-up involving acidification with hydrochloric acid to isolate the hydrochloride salt of the benzo[h]quinoline derivative.

This method yields 2-amino-5-aryl-4-piperidine-1-yl-benzo[h]quinoline-6-carbonitriles, which are structurally related to this compound. The reaction is atom-economic and allows for functional group tolerance.

Table 1: Reaction Conditions for One-Pot Synthesis

Parameter Details
Precursors 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles, 2-cyanomethylbenzonitrile
Base Sodium amide (NaNH2)
Solvent Dry DMF
Temperature 70–100 °C (microwave-assisted possible)
Reaction Time 50 hours (conventional) or 55 min (microwave)
Work-up Acidification with 10% HCl, filtration, silica gel chromatography
Yield Up to 50% under optimized conditions

Friedländer Condensation Approach

The Friedländer condensation is a classical method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an active methylene group. Variants of this method have been used to synthesize benzo[h]quinoline derivatives:

  • Reaction of o-aminobenzaldehydes or o-aminoacetophenones with suitable carbonyl compounds under acidic or basic catalysis.
  • Heating in solvents like ethylene glycol or ethanol.
  • Microwave-assisted protocols have been developed to improve yields and reduce reaction times.

Though specific examples for this compound are limited, this method provides a foundational route for the benzo[h]quinoline core.

Skraup Cyclization and Related Methods

Skraup cyclization, a classical method for quinoline synthesis, involves cyclization of aniline derivatives with glycerol or other aldehydes in the presence of oxidizing agents and acids. Modifications of this method have been used to prepare substituted benzo[h]quinolines, although yields can be modest and conditions harsh.

For example, 10-dimethylaminobenzo[h]quinoline derivatives have been synthesized by Skraup cyclization of substituted aminonaphthalenes, indicating potential adaptability for 1H,2H,3H,4H-benzo[h]quinoline derivatives.

Salt Formation (Hydrochloride)

The free base 1H,2H,3H,4H-benzo[h]quinoline is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol). This step improves the compound's crystallinity, stability, and handling properties.

Typical Procedure:

  • Dissolve the free base in ethanol.
  • Add 2 M hydrochloric acid dropwise under stirring.
  • Reflux briefly (e.g., 5–10 minutes).
  • Cool and precipitate the hydrochloride salt.
  • Filter, wash with water, and dry.

This procedure yields the hydrochloride as crystalline solid suitable for further characterization and use.

Analytical and Characterization Data

  • The intermediates and final benzo[h]quinoline compounds are characterized by spectroscopic methods including NMR, IR, and mass spectrometry.
  • Single-crystal X-ray diffraction has been used to confirm the structure of some benzo[h]quinoline derivatives.
  • The hydrochloride salt typically shows characteristic melting points and IR absorption bands corresponding to the protonated nitrogen and aromatic systems.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
One-Pot Chemoselective Synthesis 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles + 2-cyanomethylbenzonitrile, NaNH2, DMF, heat/microwave Atom economical, functional group tolerant Moderate yields, long reaction times
Friedländer Condensation o-Aminobenzaldehyde + active methylene carbonyl, acid/base catalysis Classical, well-studied Sometimes low yields, harsh conditions
Skraup Cyclization Aminonaphthalene derivatives, oxidants, acids Established for quinolines Harsh conditions, low yields
Hydrochloride Salt Formation Treatment of free base with HCl in ethanol Improves stability and crystallinity Requires prior free base synthesis

Chemical Reactions Analysis

Friedländer Condensation

This method involves condensation of o-aminocarbonyl compounds (e.g., o-aminoacetophenone) with active methylene-containing ketones. For example:

  • Reaction : o-Aminoacetophenone reacts with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethylene glycol under reflux to yield pyrazolo[3,4-b]quinoline derivatives .

  • Yield : 20–85%, depending on substituents .

  • Microwave-Assisted Modification : Clay-supported microwave condensation reduces reaction time and improves yields (e.g., 1-phenyl-3-methyl derivatives) .

N-Alkylation and Quaternization

  • Methylation : Treatment with dimethyl sulfate in nitrobenzene/xylene at 130°C produces N-methylated derivatives (e.g., 10-methyl-10H-benzo[h]pyrazolo[3,4-b]quinolinium salts) .

  • Quaternization : Pyrazoloquinolines react with dimethyl sulfate to form stable quaternary ammonium salts, isolated as hexafluorophosphates .

Reductive Heck Coupling

Palladium-catalyzed reductive Heck coupling installs aryl/alkyl groups at the C3 position:

  • Catalyst : PdCl₂(PPh₃)₂ achieves a 9:1 ratio of reductive Heck vs. Heck products .

  • Subsequent Reduction : NaBH₄ reduces ketonic carbonyls to alcohols (91% yield) .

Friedel–Crafts Alkylation

Intramolecular Friedel–Crafts reactions construct tricyclic scaffolds:

  • Conditions : AlCl₃ in dichloromethane .

  • Example : Cyclization of α,β-unsaturated ester 12 yields tricyclic compound 13 (68% yield) .

Acid-Mediated Cycloisomerization

Brønsted acids (e.g., HCl) promote cyclization of alkynyl intermediates to benzo[h]quinoline cores :

  • Substrate : Ethyl 7-methoxy-6,9-dimethyl-4H-benzo[de]quinoline-3-carboxylate .

  • Outcome : HCl treatment generates hydrochlorides via protonation of the quinoline nitrogen .

¹H/¹³C NMR Data

Key signals for benzo[h]quinoline hydrochloride derivatives :

  • Aromatic Protons : δ 7.3–9.1 ppm (multiplet, J = 7–9 Hz) .

  • N-Methyl Groups : δ 3.3–4.3 ppm (singlet) .

  • Cyanide Stretches : IR bands at 2207–2208 cm⁻¹ .

X-Ray Crystallography

Single-crystal analysis of 2-amino-5-(4-bromophenyl)-4-piperidin-1-yl-benzo[h]quinoline-6-carbonitrile confirms:

  • Crystal System : Triclinic, space group P-1 .

  • H-Bonding : Chloroform solvate interacts with morpholine oxygen .

Reaction Challenges and Solutions

  • Regioselectivity : Competing pathways in cyclization are resolved using sterically bulky substituents (e.g., benzonitrile) to enforce desired intermediates .

  • Byproduct Mitigation : TLC and column chromatography isolate target compounds from traces of regioisomers .

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence Source
1H,2H,3H,4H-Benzo[h]quinoline hydrochloride C₁₂H₁₄ClN 207.70 (calc.) Partially hydrogenated quinoline core; HCl salt
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl C₁₇H₁₈ClNO₂ 303.79 Tetrahydroquinoline with benzyl ester substituent
4-Aminomethylquinoline hydrochloride C₁₀H₁₁ClN₂ 194.66 Aromatic quinoline with -CH₂NH₂ substituent
7-Chloro-1,2,3,4-tetrahydroquinoline HCl C₉H₁₁Cl₂N 214.09 Tetrahydroquinoline with Cl substituent at C7
3-(Chloromethyl)quinoline hydrochloride C₁₀H₉Cl₂N 214.09 Aromatic quinoline with -CH₂Cl substituent

Key Observations :

  • Functional Groups: Substituents like -CH₂NH₂ (4-Aminomethylquinoline HCl) or -CH₂Cl (3-(Chloromethyl)quinoline HCl) introduce distinct reactivity. The hydrochloride salt form enhances solubility across all compounds .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound Name ¹H NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Melting Point (°C)
2-(4'-Propoxybiphen-4-yl)-6-methylquinoline (3O-PPQMe) 8.21 (d, 2H), 2.56 (s, -CH₃) 1595 (C=C), 1205 (C-O-C) Not reported
4-Hydroxy-1-methyl-3-(1H-pyrazol-4-yl)quinolin-2(1H)-one (5) 7.5–8.1 (Ar-H), 3.45 (N-CH₃) 1650 (C=O), 3200 (O-H) >300
3-(Chloromethyl)quinoline hydrochloride Not explicitly reported Aliphatic C-H stretches (~2900) Not reported
This compound Not explicitly reported in evidence Likely aliphatic C-H (~2800–3000) Not reported

Key Observations :

  • Aromatic vs. Aliphatic Signals: Fully aromatic quinolines (e.g., 3O-PPQMe) show distinct aromatic proton shifts (δ 7.5–8.5 ppm), while hydrogenated derivatives (e.g., benzo[h]quinoline HCl) exhibit aliphatic C-H stretches in IR .
  • Functional Group Identification : IR peaks for C=O (1650 cm⁻¹ in compound 5) and C-O-C (1205 cm⁻¹ in 3O-PPQMe) highlight substituent-driven spectral differences .

Key Observations :

  • Biological Activity: Triazole and benzimidazole hybrids () exhibit potent antiproliferative effects, while 4-hydroxyquinolinones () and pyrimidoquinolines () show antimicrobial activity.
  • Role of Substituents: Chlorine substituents (e.g., in 7-Chloro-tetrahydroquinoline HCl) may enhance bioactivity by increasing lipophilicity and membrane permeability .

Biological Activity

1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research findings on its biological activity, including synthesis methods, structure-activity relationships, and specific case studies that highlight its potential therapeutic applications.

Overview of this compound

This compound belongs to the class of quinoline derivatives known for their pharmacological properties. Quinoline and its derivatives have been extensively studied for their roles in various biological processes, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.

Synthesis and Structure-Activity Relationships

The synthesis of this compound can be achieved through several methods. A notable approach involves the cyclization of appropriate precursors under acidic conditions. The structural modifications on the quinoline ring significantly influence its biological activity. For instance:

  • Substituents : The presence of electron-donating or electron-withdrawing groups can enhance or diminish the compound's potency against specific biological targets.
  • Hydrochloride Form : The hydrochloride salt form often improves solubility and bioavailability compared to the free base.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Case Study : In vitro assays indicated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi.

  • Table 1: Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies have reported that it can reduce pro-inflammatory cytokine levels in vitro.

  • Research Findings : A study demonstrated a significant decrease in TNF-alpha production in macrophages treated with this compound .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level.

  • Target Enzymes : It has been shown to interact effectively with enzymes such as CDK-5 and VEGFR-2 . The binding affinities suggest that modifications on the quinoline structure can enhance interactions with these targets.

Q & A

Q. What are the standard synthetic protocols for preparing 1H,2H,3H,4H-benzo[h]quinoline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Classical synthesis methods for quinoline derivatives include Gould–Jacob, Friedländer, and Skraup reactions . For this compound, reductive amination or cyclization of substituted precursors under acidic conditions is common. Optimization involves:

  • Catalyst selection : Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility .
  • Temperature control : Gradual heating (60–120°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ether) for high purity .

Q. Which analytical techniques are essential for validating the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 216.068 for C₉H₇Cl₂NO) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to avoid exposure to HCl vapors .
  • Storage : Airtight containers in dry, cool environments (<25°C) to prevent degradation .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., hydrogenation patterns) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Isotopic Labeling : Use ¹⁵N or D₂O exchange to confirm labile protons (e.g., NH in the quinoline ring) .

Q. What strategies mitigate low yields in multi-step syntheses of 1H,2H,3H,4H-benzo[h]quinoline derivatives?

Methodological Answer:

  • Intermediate Monitoring : Use TLC or LC-MS to identify bottlenecks (e.g., unstable intermediates) .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyclization .
  • Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve efficiency .
  • By-Product Analysis : GC-MS to detect side products (e.g., over-reduced species) and adjust reductant stoichiometry .

Q. How do structural modifications (e.g., halogenation) influence the physicochemical and pharmacological properties of this compound?

Methodological Answer:

  • Halogenation Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Increase lipophilicity (logP ↑) and enhance blood-brain barrier permeability .
    • Position-Specific Changes : 4-Chloro substitution improves antimicrobial activity by disrupting bacterial membrane proteins .
  • Pharmacokinetic Studies :
    • In vitro assays : Measure solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .
    • In vivo models : Assess bioavailability in rodent studies (oral vs. intravenous administration) .

Q. What computational tools are effective for predicting the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate HOMO-LUMO gaps (predict redox behavior) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies .
  • Docking Studies : AutoDock Vina to evaluate binding affinity with biological targets (e.g., kinase enzymes) .

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